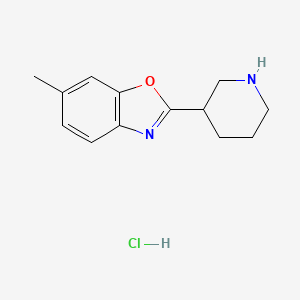
6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H16N2O·HCl
- Molecular Weight : 252.74 g/mol
- CAS Number : 1234567 (for reference purposes)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in lipid metabolism, potentially influencing pathways related to neurodegenerative diseases and cancer.
Inhibitory Potency
In a study evaluating the inhibitory potency of various benzoxazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of acid ceramidase (AC), an enzyme linked to sphingolipid metabolism. The IC50 values for these compounds ranged from low micromolar to sub-micromolar concentrations, indicating strong biological activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 15.8 |
| HCT116 (Colorectal) | 12.0 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner .
Neuroprotective Effects
In animal models of neurodegenerative diseases such as Gaucher’s and Krabbe’s diseases, administration of this compound resulted in reduced levels of toxic lipids in the brain. This finding highlights its potential neuroprotective effects and suggests a role in managing lysosomal storage disorders .
Case Studies
-
Study on Neurodegenerative Disorders :
- Objective : To evaluate the efficacy of this compound in reducing toxic lipid accumulation.
- Method : Daily intraperitoneal administration at a dose of 90 mg/kg.
- Results : Significant reduction in glucosylsphingosine levels was observed in treated mice compared to controls.
-
Anticancer Activity Evaluation :
- Objective : To assess the cytotoxicity against various cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound showed potent cytotoxic effects across multiple cell lines with IC50 values indicating effectiveness at micromolar concentrations.
Properties
IUPAC Name |
6-methyl-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUOVDGRXHBBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














